molecular formula C9H9NO5 B1593638 2,3-Dimethoxy-5-nitrobenzaldehyde CAS No. 6324-49-8

2,3-Dimethoxy-5-nitrobenzaldehyde

Cat. No. B1593638
CAS RN: 6324-49-8
M. Wt: 211.17 g/mol
InChI Key: KYKNZENWQXJPCA-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-nitrobenzaldehyde is a derivative of benzaldehyde . It contains many reactive functional groups, making it suitable as a starting material for various chemical reactions .


Synthesis Analysis

The synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde can be achieved starting from 2,3-dimethoxybenzoic acid . The compound can also be synthesized from 5-nitrovanillin via a series of reactions .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxy-5-nitrobenzaldehyde is complex, with multiple functional groups . It has a molecular formula of C9H9NO5 .


Chemical Reactions Analysis

2,3-Dimethoxy-5-nitrobenzaldehyde can undergo various chemical reactions due to its multiple functional groups . For instance, it can participate in Knoevenagel reactions to yield corresponding nitrostyrenes .

Scientific Research Applications

1. Synthesis of Nitroindoles

2,3-Dimethoxy-5-nitrobenzaldehyde has been utilized in synthesizing 2-nitroindoles, a compound of interest in organic chemistry. Pelkey and Gribble (1997) developed a method converting o-nitrobenzaldehydes into 2-nitroindoles, demonstrating the potential of 2,3-dimethoxy-5-nitrobenzaldehyde in synthesizing complex organic structures (Pelkey & Gribble, 1997).

2. Formation of Metal Complexes

In a study by Mekkey et al. (2020), 2,3-dimethoxy-5-nitrobenzaldehyde was used to synthesize metal complexes. They investigated the optical properties of these complexes, revealing the compound's role in forming complexes with various metals (Mekkey, Mal & Kadhim, 2020).

3. Synthesis of Flavanones

Mallik et al. (1992) reported the synthesis of trans-2,3-dimethoxy-3-(p-formylphenylamino)-4′-nitroflavanones using 2,3-dimethoxy-5-nitrobenzaldehyde, showcasing its application in creating flavanones, a class of flavonoids (Mallik et al., 1992).

4. Photochemical Studies

Görner (2005) explored the photoinduced conversion of nitrobenzaldehydes, including 2,3-dimethoxy-5-nitrobenzaldehyde, into nitroso derivatives. This study highlights its significance in understanding the photochemical properties of nitrobenzaldehydes (Görner, 2005).

5. Hantzsch Synthesis

Maru and Shah (2013) conducted a novel synthesis of a dihydropyridine derivative using 2,3-dimethoxy-5-nitrobenzaldehyde. Their work demonstrates the compound's utility in Hantzsch synthesis, a method for preparing dihydropyridines (Maru & Shah, 2013).

Safety And Hazards

While specific safety and hazard information for 2,3-Dimethoxy-5-nitrobenzaldehyde is not available, similar compounds require careful handling. They may cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

2,3-Dimethoxy-5-nitrobenzaldehyde and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of coenzyme Q . They also have potential uses in the treatment of diseases like Parkinson’s .

properties

IUPAC Name

2,3-dimethoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-7(10(12)13)3-6(5-11)9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKNZENWQXJPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283151
Record name 2,3-dimethoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-5-nitrobenzaldehyde

CAS RN

6324-49-8
Record name 6324-49-8
Source DTP/NCI
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Record name 2,3-dimethoxy-5-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6324-49-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Navarrete-Gutiérrez, G Aguirre, J Cisterna - Journal of Molecular …, 2023 - Elsevier
This paper discloses the syntheses and structural studies of a two series of compounds derived from 3-Methoxysalicylaldehyde (o-vanillin), which were synthesized in three-step …
Number of citations: 1 www.sciencedirect.com
AGM Al-Labadi - 2006 - ub01.uni-tuebingen.de
The objective of this study was to investigate the nucleophilic aromatic substitution using [18F]fluoride as nucleophile. Therefore, structures ranging from simple monosubstituted …
Number of citations: 1 ub01.uni-tuebingen.de
G Groszek, A Bajek, A Bis, A Nowak-Król, M Bednarski… - Molecules, 2010 - mdpi.com
The synthesis of (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-…
Number of citations: 4 www.mdpi.com
DS Rudra, S Chatterjee, U Pal, M Mandal… - Journal of Medicinal …, 2023 - ACS Publications
Indomethacin, a known nonsteroidal anti-inflammatory drug (NSAID) induces gastric inflammation, causing degradation of the extracellular matrix by specific matrix metalloproteinases (…
Number of citations: 1 pubs.acs.org
G Groszek, A Nowak-Król, T Wdowik… - European journal of …, 2009 - Elsevier
The synthesis of (2RS)-1-(5-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)…
Number of citations: 16 www.sciencedirect.com
JA GROSSO - 1980 - search.proquest.com
A review of the structure-activity relationships of various dopamine analogues is presented. Based upon a consideration of their geometry and functional properties several compounds …
Number of citations: 3 search.proquest.com
LLJH Ku - 1969 - search.proquest.com
For many years the treatment of malaria appeared to have approached the ideal in chemotherapy. 1 However, strains of Plasmodium falciparum were found to be resistant to chloro …
Number of citations: 2 search.proquest.com
白井秀明, 八代有 - YAKUGAKU ZASSHI, 1967 - jstage.jst.go.jp
In order to examine the antibacterial action of 2-thiohydantoin derivatives possessing-NH-CS-NH-group on tubercle bacilli, following synthesis was carried out. Thiohydantoic acid …
Number of citations: 3 www.jstage.jst.go.jp

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